molecular formula C13H15BrN2O2S B11765206 Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate

Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate

Cat. No.: B11765206
M. Wt: 343.24 g/mol
InChI Key: DHPDYUYGCRWQRL-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₃H₁₅BrN₂O₂S and a molecular weight of 343.24 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate involves several steps:

    Starting Material: The synthesis begins with the preparation of 5-bromopyridine through a nucleophilic substitution reaction using hydrobromic acid.

    Carbamate Formation:

Chemical Reactions Analysis

Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include hydrobromic acid, hydroxylating agents, and tert-butyl carbamate .

Scientific Research Applications

Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both bromine and carbamate functional groups, which make it a versatile intermediate in chemical synthesis.

Properties

Molecular Formula

C13H15BrN2O2S

Molecular Weight

343.24 g/mol

IUPAC Name

tert-butyl N-(3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C13H15BrN2O2S/c1-7-5-6-8-9(14)11(19-10(8)15-7)16-12(17)18-13(2,3)4/h5-6H,1-4H3,(H,16,17)

InChI Key

DHPDYUYGCRWQRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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